molecular formula C24H26N2O6 B12112088 Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester

Cat. No.: B12112088
M. Wt: 438.5 g/mol
InChI Key: DQPXNIBWDJBVFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester typically involves the protection of amino acids followed by coupling reactions. The process begins with the protection of the amino group of proline and phenylalanine using carbomethoxycarbonyl (Cbz) groups. The protected amino acids are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The final step involves the esterification of the carboxyl group with benzyl alcohol under acidic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester exerts its effects by inhibiting the binding of the HIV-1 envelope protein gp120 to the cell surface glycoprotein CD4. This inhibition prevents the virus from attaching to and entering host cells, thereby blocking the infection process . The compound interacts with specific sites on gp120, disrupting its ability to bind to CD4 .

Comparison with Similar Compounds

Similar Compounds

  • Carbomethoxycarbonyl-D-Pro-D-Phe methyl ester
  • Carbomethoxycarbonyl-D-Pro-D-Phe ethyl ester
  • Carbomethoxycarbonyl-D-Pro-D-Phe isopropyl ester

Uniqueness

Carbomethoxycarbonyl-D-Pro-D-Phe benzyl ester is unique due to its specific esterification with benzyl alcohol, which imparts distinct chemical properties and biological activity. Compared to its methyl, ethyl, and isopropyl counterparts, the benzyl ester exhibits enhanced stability and binding affinity to gp120 .

Properties

IUPAC Name

benzyl 2-[[1-(2-methoxy-2-oxoacetyl)pyrrolidine-2-carbonyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O6/c1-31-24(30)22(28)26-14-8-13-20(26)21(27)25-19(15-17-9-4-2-5-10-17)23(29)32-16-18-11-6-3-7-12-18/h2-7,9-12,19-20H,8,13-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPXNIBWDJBVFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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